An In-Depth Technical Guide to Methyltetrazine-Propylamine for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Methyltetrazine-Propylamine for Researchers and Drug Development Professionals
Introduction
Methyltetrazine-Propylamine is a key bifunctional reagent in the rapidly advancing field of bioorthogonal chemistry. Its unique structure, featuring a highly reactive methyltetrazine moiety and a versatile primary amine, makes it an indispensable tool for researchers in chemical biology, drug development, and molecular imaging. This guide provides a comprehensive overview of the properties, synthesis, and applications of Methyltetrazine-Propylamine, with a focus on detailed experimental protocols and the visualization of its utility in complex biological systems.
Core Properties of Methyltetrazine-Propylamine
Methyltetrazine-Propylamine, systematically named 3-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine, is prized for its stability and reactivity. The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines, while the propylamine linker provides a convenient handle for conjugation to biomolecules.[1][2][3] Its hydrochloride salt form is often used to improve aqueous solubility and ease of handling.[1]
Physicochemical and Reactivity Data
A summary of the key physicochemical and reactivity properties of Methyltetrazine-Propylamine is presented in the table below. It is important to note that some of these values are predicted and may vary depending on experimental conditions.
| Property | Value | Reference(s) |
| Chemical Identifiers | ||
| CAS Number | 1802978-47-7 (HCl salt) | [2] |
| Molecular Formula | C₁₂H₁₅N₅O | [2] |
| Molecular Weight | 245.29 g/mol | [2] |
| Physicochemical Data | ||
| Boiling Point (Predicted) | 474.6 ± 55.0 °C | |
| Density (Predicted) | 1.198 ± 0.06 g/cm³ | |
| pKa (Predicted) | 9.24 ± 0.10 | |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers (as HCl salt) | [1][4] |
| Reactivity Data | ||
| Reaction Type | Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition | [1] |
| Reaction Partner | Strained alkenes (e.g., trans-cyclooctene (TCO), BCN) | [1] |
| Second-Order Rate Constant | Up to 1 x 10⁶ M⁻¹s⁻¹ with TCO | |
| Storage and Handling | ||
| Storage Conditions | -20°C, protected from light and moisture | [1] |
| Handling Precautions | Dissolve in anhydrous solvents or aqueous buffers; avoid prolonged light exposure to maintain integrity | [1] |
Synthesis and Functionalization
General Synthesis Workflow
The synthesis typically begins with a nitrile-containing precursor, which undergoes cyclization with hydrazine to form the dihydrotetrazine intermediate. This is subsequently oxidized to the aromatic tetrazine. The propylamine tail is usually introduced via ether linkage to a phenolic precursor.
Experimental Protocols
The utility of Methyltetrazine-Propylamine lies in its ability to be conjugated to biomolecules and subsequently react with a bioorthogonal partner. Below are detailed, representative protocols for these key experimental procedures.
Protocol 1: EDC/NHS Coupling of Methyltetrazine-Propylamine to a Protein
This protocol describes the conjugation of the primary amine of Methyltetrazine-Propylamine to a carboxyl group on a protein, such as an antibody, using EDC and NHS chemistry.
Materials:
-
Protein of interest (with accessible carboxyl groups)
-
Methyltetrazine-Propylamine HCl
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature.
-
Add EDC to the protein solution to a final concentration of 2-4 mM.
-
Immediately add NHS or Sulfo-NHS to a final concentration of 5-10 mM.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents:
-
Immediately pass the reaction mixture through a desalting column equilibrated with Coupling Buffer to remove excess EDC and NHS/Sulfo-NHS. Collect the protein-containing fractions.
-
-
Conjugation with Methyltetrazine-Propylamine:
-
Dissolve Methyltetrazine-Propylamine HCl in Coupling Buffer.
-
Add a 10- to 50-fold molar excess of Methyltetrazine-Propylamine to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted Methyltetrazine-Propylamine and quenching reagents by passing the reaction mixture through a desalting column or via dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the protein (typically at 280 nm) and the tetrazine (typically around 520-540 nm).
-
Protocol 2: Bioorthogonal Ligation with a TCO-Modified Biomolecule
This protocol outlines the inverse-electron-demand Diels-Alder cycloaddition between the newly synthesized Methyltetrazine-functionalized protein and a trans-cyclooctene (TCO)-modified biomolecule.
Materials:
-
Methyltetrazine-functionalized protein (from Protocol 1)
-
TCO-modified biomolecule (e.g., a fluorescent probe, a drug molecule)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Preparation of Reactants:
-
Dissolve the Methyltetrazine-functionalized protein and the TCO-modified biomolecule in the Reaction Buffer to the desired concentrations.
-
-
Click Reaction:
-
Mix the two reactants in a 1:1 to 1:5 molar ratio (tetrazine:TCO). The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is often complete within this timeframe due to the fast kinetics.
-
-
Monitoring the Reaction (Optional):
-
The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine and the loss of its absorbance peak around 520-540 nm using a UV-Vis spectrophotometer.
-
-
Purification of the Final Conjugate (if necessary):
-
If unreacted TCO-modified biomolecule needs to be removed, purification can be achieved using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques based on the properties of the conjugate.
-
Application in a Pre-targeted Imaging Workflow
A powerful application of Methyltetrazine-Propylamine is in pre-targeted cancer imaging.[5][6][7][8][9] In this strategy, a tumor-targeting antibody, functionalized with a bioorthogonal handle (in this case, TCO), is administered first. After it has localized to the tumor and cleared from circulation, a second, smaller molecule carrying an imaging agent and the complementary bioorthogonal partner (a tetrazine) is administered. This approach enhances the tumor-to-background signal ratio and reduces the radiation dose to non-target tissues.
The following diagram illustrates the workflow for pre-targeted imaging of a HER2-positive tumor.
Signaling Pathway Context: HER2 Signaling in Breast Cancer
The HER2 (Human Epidermal Growth Factor Receptor 2) signaling pathway is a critical driver in a subset of breast cancers. The binding of the TCO-modified anti-HER2 antibody, Trastuzumab, not only serves as a beacon for the imaging agent but also can inhibit the downstream signaling cascade.
Methyltetrazine-Propylamine is a powerful and versatile tool for researchers and professionals in drug development. Its favorable properties of stability and high reactivity, combined with the ease of conjugation via its propylamine handle, enable a wide range of applications from fundamental biological studies to the development of novel diagnostics and therapeutics. The detailed protocols and workflow examples provided in this guide serve as a valuable resource for the effective implementation of this important bioorthogonal reagent.
References
- 1. Methyltetrazine-propylamine HCl salt | CAS: 1802978-47-7 | AxisPharm [axispharm.com]
- 2. Methyltetrazine-propylamine HCl salt, 1802978-47-7 | BroadPharm [broadpharm.com]
- 3. Methyltetrazine-amine HCl salt, 1345955-28-3 | BroadPharm [broadpharm.com]
- 4. Methyltetrazine-PEG3-amine HCl salt, 1802908-05-9 | BroadPharm [broadpharm.com]
- 5. PET-MR Guided, Pre-targeted delivery to HER2(+) Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Pretargeted Imaging of HER2 and TAG-72 Expression Using the HaloTag Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PET-MR Guided, Pre-targeted delivery to HER2(+) Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dual-Modality PET–SPECT Image-Guided Pretargeting Delivery in HER2(+) Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
